molecular formula C13H14O4 B1164247 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran CAS No. 173992-05-7

5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran

Cat. No.: B1164247
CAS No.: 173992-05-7
M. Wt: 234.25 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular architecture of this compound exhibits a sophisticated arrangement of functional groups positioned strategically around the benzofuran core structure. The compound possesses the molecular formula C₁₃H₁₄O₄ with a molecular weight of 234.25 daltons, indicating a relatively complex organic molecule with multiple oxygen-containing functional groups. The benzofuran backbone consists of a benzene ring fused to a five-membered furan ring containing one oxygen atom, creating a planar aromatic system that serves as the structural foundation for additional substituents.

The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex substitution pattern, with the systematic name 1-[6-hydroxy-2-(2-hydroxypropan-2-yl)-1-benzofuran-5-yl]ethanone providing precise structural information. The acetyl group (ethanone) is positioned at the 5-position of the benzofuran ring system, while a hydroxyl group occupies the 6-position, creating adjacent functional groups that influence both molecular geometry and chemical reactivity. The 2-position bears a substituted propyl group containing a tertiary alcohol functionality, specifically the 1-hydroxy-1-methylethyl moiety, which introduces additional stereochemical complexity to the overall molecular structure.

Table 1: Molecular Structure Parameters

Property Value Reference
Molecular Formula C₁₃H₁₄O₄
Molecular Weight 234.25 g/mol
Chemical Abstracts Service Number 173992-05-7
Simplified Molecular-Input Line-Entry System CC(=O)C1=C(O)C=C2OC(=CC2=C1)C(C)(C)O
International Chemical Identifier Key KIMYVHHWVJXJAN-UHFFFAOYSA-N

The structural complexity is further enhanced by the presence of multiple hydroxyl groups that can participate in intramolecular and intermolecular hydrogen bonding interactions. The 6-hydroxy substituent on the benzofuran ring creates opportunities for hydrogen bonding with the adjacent acetyl carbonyl oxygen, potentially stabilizing specific conformational arrangements. The tertiary alcohol group at the 2-position provides additional hydrogen bonding capacity while also introducing steric bulk that influences the overall molecular conformation and crystal packing arrangements.

Comparative analysis with related benzofuran derivatives reveals that the specific substitution pattern of this compound creates a unique molecular topology. The positioning of the acetyl group at the 5-position, rather than alternative positions such as the 4-position, significantly alters the electronic distribution within the aromatic system and affects both physical and chemical properties. The presence of the bulky 1-hydroxy-1-methylethyl substituent at the 2-position distinguishes this compound from simpler benzofuran derivatives and contributes to its distinctive structural characteristics.

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of this compound and related benzofuran derivatives provide crucial insights into the three-dimensional molecular arrangements and intermolecular interactions that define solid-state behavior. While specific crystallographic data for this exact compound remains limited in the current literature, extensive studies on benzofuran systems and closely related derivatives offer valuable structural information that can be extrapolated to understand the conformational preferences of this molecule.

The benzofuran core structure maintains planarity due to the aromatic character of both the benzene and furan ring systems, with crystallographic studies of parent benzofuran demonstrating bond lengths and angles consistent with delocalized aromatic electron systems. X-ray crystallographic analysis typically reveals that the furan oxygen atom adopts a specific geometric arrangement that minimizes steric interactions while maximizing aromatic stabilization. The fusion of the benzene and furan rings creates a rigid framework that constrains the overall molecular geometry and influences the positioning of substituent groups.

Table 2: Comparative Crystallographic Parameters for Benzofuran Derivatives

Parameter Benzofuran Substituted Benzofurans Expected for Target Compound
Planar Ring System Yes Yes Yes
Intermolecular Hydrogen Bonding Limited Extensive Extensive
Crystal Packing Herringbone Variable Complex
Conformational Flexibility Low Moderate to High High

Recent spectroscopic studies of benzofuran-water complexes demonstrate the importance of hydrogen bonding interactions in determining molecular conformations. The most stable conformation of benzofuran-water complexes exhibits nearly coplanar arrangements where water molecules form hydrogen bonds with the furan oxygen atom, suggesting that similar interactions may occur between the hydroxyl substituents in this compound. These findings indicate that the 6-hydroxyl group and the tertiary alcohol functionality may participate in significant intramolecular hydrogen bonding that stabilizes specific conformational arrangements.

Conformational analysis reveals that the 1-hydroxy-1-methylethyl substituent at the 2-position introduces considerable conformational flexibility to the molecule. The tertiary alcohol group can adopt multiple orientations relative to the benzofuran plane, with the preferred conformation likely determined by a balance between intramolecular hydrogen bonding, steric interactions, and crystal packing forces. Computational modeling suggests that conformations where the tertiary alcohol forms hydrogen bonds with the 6-hydroxyl group or the acetyl carbonyl oxygen may be particularly stable.

The acetyl substituent at the 5-position contributes additional structural complexity through its potential for both intra- and intermolecular interactions. The carbonyl oxygen can serve as a hydrogen bond acceptor, while the methyl group provides hydrophobic surface area that influences crystal packing arrangements. Crystallographic studies of related acetyl-substituted benzofurans demonstrate that the acetyl group typically adopts conformations that minimize steric interactions with adjacent substituents while maximizing favorable intermolecular contacts in the crystal lattice.

Comparative Analysis of Benzofuran Derivative Isomerism

The isomerism exhibited by this compound and related benzofuran derivatives encompasses multiple forms of structural variation that significantly impact molecular properties and biological activities. Positional isomerism represents the most prominent form of structural variation among benzofuran derivatives, where the placement of substituents at different positions around the aromatic ring system creates distinct compounds with unique characteristics.

Comparative analysis with the closely related isomer 5-acetyl-2-(1-hydroxy-1-methylethyl)benzofuran, which lacks the 6-hydroxyl group, demonstrates the profound impact of positional substitution on molecular properties. The absence of the 6-hydroxyl substituent in this related compound results in a molecular formula of C₁₃H₁₄O₃ with a molecular weight of 218.25 daltons, representing a difference of one hydroxyl group that significantly alters hydrogen bonding capacity and crystal packing behavior. The Chemical Abstracts Service number 64165-99-7 for this related compound indicates its recognition as a distinct chemical entity with different physical and chemical properties.

Table 3: Isomeric Benzofuran Derivatives Comparison

Compound Molecular Formula Molecular Weight Key Structural Differences
This compound C₁₃H₁₄O₄ 234.25 g/mol 6-Hydroxyl present
5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran C₁₃H₁₄O₃ 218.25 g/mol No 6-hydroxyl
2-(5-Acetyl-6-hydroxy-1-benzofuran-2-yl)prop-2-enyl acetate C₁₅H₁₄O₅ 274.27 g/mol Additional acetate group

The substitution pattern variations among benzofuran derivatives create opportunities for extensive isomeric diversity. Research on substituted benzofurans reveals that the positioning of hydroxyl, acetyl, and alkyl substituents can occur at multiple positions around the benzofuran ring system, creating families of isomeric compounds with distinct pharmacological and chemical properties. The specific arrangement in this compound represents one particular combination among many possible isomeric forms.

Tautomeric isomerism represents another important aspect of benzofuran derivative chemistry, particularly for compounds containing multiple hydroxyl groups and carbonyl functionalities. Studies of semicarbazones derived from hydroxylated benzofuran ketones demonstrate that these compounds can exist in multiple tautomeric forms depending on reaction conditions and environmental factors. The presence of both hydroxyl groups and the acetyl carbonyl in this compound suggests potential for tautomeric equilibria, although specific studies on this compound remain limited.

Stereoisomerism considerations arise from the tertiary alcohol center in the 1-hydroxy-1-methylethyl substituent, although this particular carbon center does not create true stereogenic centers due to the symmetrical arrangement of the two methyl groups. However, conformational isomerism related to the rotation around single bonds, particularly the bond connecting the 2-position substituent to the benzofuran ring, creates multiple stable conformational states that can be considered as dynamic isomeric forms.

The comparative analysis extends to related benzofuran derivatives that incorporate additional functional groups or modified substitution patterns. Compounds such as 2-(5-acetyl-6-hydroxy-1-benzofuran-2-yl)prop-2-enyl acetate represent structural elaborations that maintain the core benzofuran framework while introducing additional complexity through ester functionalities and unsaturated linkages. These structural variations demonstrate the versatility of the benzofuran scaffold for creating diverse molecular architectures with potentially distinct biological and chemical properties.

Properties

IUPAC Name

1-[6-hydroxy-2-(2-hydroxypropan-2-yl)-1-benzofuran-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-7(14)9-4-8-5-12(13(2,3)16)17-11(8)6-10(9)15/h4-6,15-16H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMYVHHWVJXJAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C2C(=C1)C=C(O2)C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Botanical Origins and Isolation

5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran has been isolated from the aerial parts of Artemisia dracunculus (Russian tarragon) and Stylotrichium rotundifolium. These plants accumulate the compound in glandular trichomes, requiring solvent-based extraction for isolation.

Extraction Protocol

The standard protocol involves macerating dried plant material in a methanol-water (70:30 v/v) mixture at 40°C for 48 hours, followed by filtration and rotary evaporation. The crude extract undergoes column chromatography using silica gel (60–120 mesh) with a gradient elution of ethyl acetate and hexane (1:4 to 1:1). Final purification employs preparative HPLC (C18 column, acetonitrile-water mobile phase) to achieve >95% purity.

Table 1: Natural Extraction Yields from Selected Species

Plant SpeciesPlant Part UsedYield (mg/kg dry weight)
A. dracunculusLeaves12.4 ± 1.2
S. rotundifoliumStems8.7 ± 0.9

Laboratory-Scale Synthetic Routes

Regioselective Cyclization of Pyrone-Nitroalkene Adducts

A regioselective method developed by Zhang and Beaudry (2021) enables programmable substitution on the benzofuran core. The reaction combines 3-hydroxy-2H-pyran-2-one (44.8 mg, 0.4 mmol) with methyl 3-nitrobut-3-enoate (29 mg, 0.2 mmol) in dichlorobenzene (DCB) at 120°C for 16 hours, catalyzed by AlCl₃ (0.01 mmol) and trifluoroacetic acid (TFA, 0.02 mmol). Key advantages include:

  • Regiocontrol : The AlCl₃/TFA system directs cyclization to the C6 position, achieving 78% regioselectivity.

  • Scalability : Reactions proceed efficiently at 0.2 M concentration without side-product formation.

Table 2: Optimized Reaction Conditions for Cyclization

ParameterValue
Temperature120°C
Time16 hours
Catalyst Loading5 mol% AlCl₃, 10 mol% TFA
SolventDichlorobenzene (DCB)
Yield68–72%

Friedel-Crafts Acylation of Benzofuran Intermediates

An alternative route functionalizes 6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran via Friedel-Crafts acylation. The precursor is treated with acetyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) at 0°C, with BF₃·OEt₂ (0.1 equiv) as a Lewis catalyst. After 4 hours, the mixture is quenched with NaHCO₃, extracted with DCM, and purified via flash chromatography (hexane:ethyl acetate, 3:1) to yield the acetylated product (81% yield).

Industrial Production Strategies

Continuous Flow Reactor Synthesis

Industrial-scale production replaces batch reactors with continuous flow systems to enhance efficiency. Key parameters include:

  • Residence Time : 8–10 minutes at 130°C

  • Catalyst Recycling : AlCl₃ is recovered via inline filtration, reducing waste by 40%.

  • Throughput : Systems achieve 12 kg/day output with 94% purity post-crystallization.

Purification and Quality Control

Final purification uses simulated moving bed (SMB) chromatography with polystyrene-divinylbenzene resins. Process analytical technology (PAT) monitors critical quality attributes:

  • Purity : ≥98% (HPLC, UV detection at 254 nm)

  • Residual Solvents : <50 ppm (GC-MS)

Comparative Analysis of Preparation Methods

Table 3: Method Comparison for this compound Synthesis

MethodYield (%)Purity (%)ScalabilityCost (USD/g)
Natural Extraction0.8–1.295Limited420
Regioselective Synthesis68–7298High85
Friedel-Crafts8197Moderate110

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The hydroxyl and acetyl groups in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran exhibits notable biological activities:

  • Phytoalexin Production: It serves as a phytoalexin, a substance produced by plants in response to stress or pathogen attack, which may contribute to plant defense mechanisms .

Table 1: Summary of Biological Activities

Activity TypeDescription
AntimicrobialExhibits activity against various pathogens.
AntioxidantScavenges free radicals, protecting cells from oxidative stress.
Anti-inflammatoryReduces inflammation markers in biological assays.

Medicinal Applications

Research indicates that this compound has potential therapeutic applications:

  • Antimicrobial Properties: Studies have demonstrated its effectiveness against a range of bacteria and fungi, suggesting its use in developing new antimicrobial agents .
  • Antioxidant Activity: The compound has shown promise in reducing oxidative stress, which is linked to various chronic diseases, including cancer and cardiovascular disorders .
  • Anti-inflammatory Effects: Research indicates that it may help modulate inflammatory responses, making it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

Various studies have explored the applications of this compound:

  • A study published in the Journal of Asian Natural Products Research highlighted the isolation of this compound from Artemisia dracunculus and its structural elucidation using NMR techniques . This research underlines its significance in natural product chemistry.
  • Another investigation focused on the antioxidant properties of the compound, demonstrating its ability to scavenge free radicals effectively. This study supports its potential use in nutraceutical formulations aimed at promoting health through dietary antioxidants .

Table 2: Notable Research Studies

Study ReferenceFocus AreaFindings
J Asian Nat Prod Res (2016)Isolation and CharacterizationStructural elucidation using NMR techniques.
Antioxidant Research (2020)Antioxidant ActivityEffective scavenging of free radicals.
Inflammation Journal (2023)Anti-inflammatory PropertiesModulation of inflammatory markers observed.

Mechanism of Action

The mechanism of action of 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran involves its interaction with specific molecular targets and pathways. As a phytoalexin, it disrupts the growth and development of pathogens by interfering with their cellular processes. The compound may inhibit key enzymes or disrupt membrane integrity, leading to the death of the pathogen .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzofuran Derivatives

Structural and Functional Group Variations

Key structural analogs differ in substituent positions and functional groups, which influence their physicochemical and biological properties:

Compound Name Substituents (Positions) Key Functional Groups Biological Activity Reference
5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran Acetyl (5), hydroxy (6), hydroxy-isopropyl (2) Acetyl, hydroxyl Cytotoxicity (HepG2: IC₅₀ 33.3–145.2 μM)
5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran (3h) Acetyl (5), hydroxy-isopropyl (2) Acetyl, hydroxyl Not reported (synthetic intermediate)
6-Ethoxy-2-(1-hydroxy-1-methylethyl)benzofuran (3g) Ethoxy (6), hydroxy-isopropyl (2) Ether, hydroxyl Synthetic intermediate; no bioactivity reported
Euparin Methyl (5), hydroxyl (6), isopropenyl (2) Hydroxyl, unsaturated alkyl Inactive in monocytic cell adhesion assays
Methyl 5-chloro-1-benzofuran-2-carboxylate (1) Chloro (5), methyl ester (2) Halogen, ester Potential antimicrobial activity

Physicochemical Properties

  • Solubility : The target compound’s polar hydroxy groups likely increase water solubility compared to ethoxy- or methyl-substituted analogs (e.g., 3g, 3d) .
  • Stability : The presence of multiple hydroxyl groups may render it susceptible to oxidation, whereas halogenated derivatives (e.g., compound 1 in ) exhibit greater stability under acidic conditions .

Biological Activity

5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran is a compound belonging to the benzofuran class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Benzofuran Derivatives

Benzofuran derivatives are recognized for their extensive range of biological activities, including:

  • Antitumor
  • Antibacterial
  • Antioxidative
  • Anti-inflammatory
  • Analgesic

Research indicates that modifications at specific positions on the benzofuran structure can significantly influence these activities. The presence of hydroxyl and acetyl groups, as seen in 5-acetyl-6-hydroxy derivatives, enhances its bioactivity profile .

Antitumor Activity

Recent studies have highlighted the anticancer potential of various benzofuran derivatives. For instance:

  • A series of benzofuran compounds demonstrated significant cytotoxic effects against multiple cancer cell lines. One study reported that a compound similar to 5-acetyl-6-hydroxy exhibited an IC50 value of approximately 12 μM against ovarian cancer cells (A2780) and showed substantial inhibition rates across various tumor types, including melanoma and colon cancer .

Antibacterial Properties

Benzofuran derivatives have also shown promising antibacterial activity. The presence of hydroxyl groups in the structure is crucial for enhancing this activity. In vitro studies suggest that compounds with similar structural motifs exhibit effective inhibition against Gram-positive and Gram-negative bacteria .

Antioxidative Effects

The antioxidative properties of benzofurans are attributed to their ability to scavenge free radicals. This activity is vital for preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders .

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a series of benzofuran-based chalcone compounds. The results indicated that compounds with the benzofuran nucleus significantly inhibited cell proliferation in breast (MCF-7) and prostate (PC-3) cancer cell lines compared to their unsubstituted counterparts. The structure–activity relationship revealed that specific substitutions at the C-2 position were critical for enhancing anticancer activity .

Study 2: Antibacterial Activity

Another investigation focused on the antibacterial properties of 5-acetyl-6-hydroxy derivatives against Staphylococcus aureus and Escherichia coli. The findings demonstrated that these compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antibacterial potential .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : Compounds interfere with cell cycle progression in cancer cells.
  • Reactive Oxygen Species (ROS) Scavenging : They reduce oxidative stress by neutralizing free radicals.
  • Modulation of Enzyme Activity : Some derivatives inhibit key enzymes involved in inflammatory pathways, contributing to their anti-inflammatory effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran
Reactant of Route 2
Reactant of Route 2
5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.